![molecular formula C12H12N4O2S B2567321 2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile CAS No. 899747-54-7](/img/structure/B2567321.png)
2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile
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Description
2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C12H12N4O2S and its molecular weight is 276.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-inflammatory Activity
A study by Abdelgawad, Bakr, and Azouz (2018) focused on synthesizing derivatives containing pyrido[2,3-d:6,5-d']dipyrimidine-4,5-diones, tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles, and other related compounds from 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. These compounds were evaluated for their anti-inflammatory effect and ulcerogenic liability. Specifically, one compound exhibited superior edema inhibition compared to celecoxib, and several showed better COX-2 inhibitory activity, suggesting their potential as anti-inflammatory agents with lower ulcerogenic risks compared to traditional NSAIDs. Molecular docking studies further supported their mechanism of action, offering a basis for developing new anti-inflammatory drugs (Abdelgawad, Bakr, & Azouz, 2018).
Antioxidant Activity
El‐Mekabaty (2015) reported on the synthesis of polyfunctionally substituted heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, that incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of these compounds displayed antioxidant activity comparable to ascorbic acid, highlighting their potential for further development as antioxidant agents (El‐Mekabaty, 2015).
Acyclonucleosides Synthesis
Ubasawa, Takashima, and Sekiya (1995) demonstrated a one-pot synthesis method for acylopyrimidine derivatives, including 2-thiopyrimidine derivatives. This synthesis process involved treating bis(trimethylsilyl)pyrimidine bases with various reagents in acetonitrile, yielding the derivatives in good yields. This method's significance lies in its efficiency and the potential pharmaceutical applications of the synthesized compounds (Ubasawa, Takashima, & Sekiya, 1995).
Electrochemical Studies and Oxidation Potentials
Memarian et al. (2011) investigated the electrochemical oxidation of substituted 2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamides in acetonitrile. The study aimed to understand how substituents influence the heterocyclic ring's oxidation potential. The findings provide insight into the electronic and steric effects of substituents on these compounds, which is crucial for designing molecules with desired electrochemical properties (Memarian et al., 2011).
properties
IUPAC Name |
2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-7-6-14-10-8(9(7)19-5-4-13)11(17)16(3)12(18)15(10)2/h6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYJTJJQIIBEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC#N)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile |
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